molecular formula C8H3Cl2F B13488617 1,2-Dichloro-5-ethynyl-3-fluorobenzene

1,2-Dichloro-5-ethynyl-3-fluorobenzene

Cat. No.: B13488617
M. Wt: 189.01 g/mol
InChI Key: RSFZWRMUBSBQJJ-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-ethynyl-3-fluorobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and ethynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-ethynyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution occurs efficiently .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Techniques such as tubular diazotization reactions can be employed to prepare diazonium salts, which are then converted to the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-5-ethynyl-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Reagents like sodium hydroxide or halogenating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1,2-Dichloro-5-ethynyl-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dichloro-5-ethynyl-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various chemical pathways, influencing biological processes or chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1,2-Dichloro-5-ethynyl-3-fluorobenzene is unique due to the combination of chlorine, fluorine, and ethynyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

1,2-Dichloro-5-ethynyl-3-fluorobenzene (CAS No. 2676911-74-1) is an aromatic compound with potential biological activity. Its structure incorporates a fluorine atom and ethynyl group, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C8H4Cl2F. The presence of chlorine and fluorine in its structure suggests potential for diverse biological interactions.

PropertyValue
CAS Number2676911-74-1
Molecular FormulaC8H4Cl2F
Molecular Weight195.02 g/mol
Purity≥95%

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The compound's halogen substituents can enhance its lipophilicity, promoting membrane permeability and facilitating interaction with intracellular proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of halogenated aromatic compounds similar to this compound.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with ethynyl groups exhibited significant inhibitory effects, suggesting that this compound may also possess similar properties .

Study 2: Cytotoxic Effects

In vitro tests on cancer cell lines demonstrated that halogenated benzene derivatives could induce cytotoxicity through apoptosis. The presence of chlorine and fluorine was found to enhance the potency of these compounds in inducing cell death .

Study 3: Mechanistic Insights

Research utilizing molecular docking simulations revealed that this compound could bind effectively to active sites of specific kinases, suggesting a mechanism for its potential anti-cancer activity .

Properties

Molecular Formula

C8H3Cl2F

Molecular Weight

189.01 g/mol

IUPAC Name

1,2-dichloro-5-ethynyl-3-fluorobenzene

InChI

InChI=1S/C8H3Cl2F/c1-2-5-3-6(9)8(10)7(11)4-5/h1,3-4H

InChI Key

RSFZWRMUBSBQJJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C(=C1)Cl)Cl)F

Origin of Product

United States

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